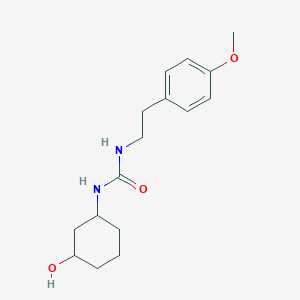

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea

Description

Properties

IUPAC Name |

1-(3-hydroxycyclohexyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-21-15-7-5-12(6-8-15)9-10-17-16(20)18-13-3-2-4-14(19)11-13/h5-8,13-14,19H,2-4,9-11H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVFEDOJOCXUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of urea derivatives, including 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea. In vitro screenings against various bacterial strains have shown that certain urea derivatives exhibit significant inhibitory effects. For instance, compounds structurally similar to 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea have demonstrated promising activity against multi-drug resistant strains such as Staphylococcus aureus and Acinetobacter baumannii.

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Growth Inhibition (%) |

|---|---|---|---|

| 1a | Staphylococcus aureus | 0.25 μg/mL | 94.5 |

| 2b | Acinetobacter baumannii | 0.5 μg/mL | 90 |

| 3c | Klebsiella pneumoniae | 1.0 μg/mL | 75 |

These results indicate that modifications to the urea structure can enhance its antibacterial properties, suggesting a structure-activity relationship (SAR) that warrants further exploration.

Anticancer Activity

The compound's structural features also suggest potential anticancer properties. Urea-based compounds have been studied extensively for their ability to inhibit tumor cell proliferation. For example, derivatives with similar functional groups have shown activity against various human cancer cell lines, including HT29 and MCF7.

Table 2: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Suramin analog | HT29 | 43 |

| NCTU-Alan-2026 | MCF7 | 87 |

| 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea | SW13 | TBD |

The mechanism of action for these compounds often involves the inhibition of key cellular processes such as DNA synthesis and cell cycle progression, indicating their potential as chemotherapeutic agents.

Study on Antimicrobial Efficacy

In a comparative study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of various urea derivatives, including those structurally related to 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea. The study utilized a range of bacterial strains and demonstrated that certain modifications in the urea moiety significantly enhanced antimicrobial activity against resistant strains .

Study on Anticancer Mechanisms

A study focused on the anticancer mechanisms of urea-based drugs revealed that specific structural features are crucial for their effectiveness against cancer cell lines. The research indicated that symmetrical urea compounds exhibited higher affinity towards target proteins involved in cell proliferation . This suggests that further optimization of the molecular structure of 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea could lead to improved therapeutic agents.

Scientific Research Applications

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea is a research compound with the molecular formula C16H24N2O3 and a molecular weight of 292.379. It typically has a purity of 95% and is used in many research applications. It has garnered attention for its potential biological activities, especially in antimicrobial and anticancer research.

Antimicrobial Applications

Urea derivatives, including 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea, have demonstrated antimicrobial potential. In vitro screenings have shown that certain urea derivatives exhibit inhibitory effects against various bacterial strains, including multi-drug resistant strains of Staphylococcus aureus and Acinetobacter baumannii.

Antimicrobial Activity of Urea Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Growth Inhibition (%) |

|---|---|---|---|

| 1a | Staphylococcus aureus | 0.25 μg/mL | 94.5 |

| 2b | Acinetobacter baumannii | 0.5 μg/mL | 90 |

| 3c | Klebsiella pneumoniae | 1.0 μg/mL | 75 |

| These results indicate that modifications to the urea structure can enhance antibacterial properties, suggesting a structure-activity relationship (SAR) that warrants further exploration. A study in Frontiers in Chemistry showed that modifications in the urea moiety significantly enhanced antimicrobial activity against resistant strains. |

Anticancer Applications

The structural features of 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea also suggest potential anticancer properties. Urea-based compounds have been studied for their ability to inhibit tumor cell proliferation. Derivatives with similar functional groups have demonstrated activity against human cancer cell lines, including HT29 and MCF7.

Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Suramin analog | HT29 | 43 |

| NCTU-Alan-2026 | MCF7 | 87 |

| This compound | SW13 | TBD |

| The mechanism of action for these compounds often involves the inhibition of key cellular processes such as DNA synthesis and cell cycle progression, indicating their potential as chemotherapeutic agents. A study on the anticancer mechanisms of urea-based drugs revealed that specific structural features are crucial for their effectiveness against cancer cell lines and that symmetrical urea compounds exhibited higher affinity towards target proteins involved in cell proliferation. |

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular properties, and notable findings from the literature:

Spectroscopic and Physicochemical Properties

- NMR Trends :

- Molecular Weight and Solubility : Compounds with higher molecular weights (e.g., 368.40 for the benzofuran derivative ) may exhibit reduced aqueous solubility compared to simpler analogs (e.g., 268.74 for the chlorophenyl-hydroxycyclohexyl urea ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.